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Compound of Interest

Compound Name: Oxalyldihydrazide

Cat. No.: B021567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding,
and key experimental data for oxalyldihydrazide (C2HsN4O2). It is intended to serve as a core
reference for professionals in chemical research and drug development.

Molecular Structure and Bonding

Oxalyldihydrazide, with the chemical formula NH2NHCOCONHNHz, is a symmetrical
molecule derived from oxalic acid and hydrazine.[1] At its core is a central carbon-carbon single
bond connecting two carbonyl groups. Each carbonyl carbon is, in turn, bonded to the nitrogen
atom of a hydrazide functional group (-CONHNHz2).

Conformation and Crystallography

In the solid state, the N-N-C-C-N-N backbone of oxalyldihydrazide predominantly adopts a
planar trans-trans-trans conformation. The molecule is known to exhibit significant
polymorphism, meaning it can crystallize into multiple different crystal structures (polymorphs).
At least five distinct polymorphs have been identified, differing in the rotational orientation of the
terminal -NHz groups relative to the molecular backbone. This conformational flexibility gives
rise to a variety of complex hydrogen-bonding networks.[2]

Hydrogen Bonding and Supramolecular Chemistry
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The oxalyldihydrazide molecule contains four hydrogen bond donor sites (two -NH and two -
NHz groups) and four potential hydrogen bond acceptor sites (two carbonyl oxygens and two
primary amine nitrogens). This abundance of donor and acceptor sites leads to the formation of
extensive and varied intermolecular hydrogen-bonding arrangements, which are fundamental
to the structure and stability of its different crystalline polymorphs.[2] This rich hydrogen-
bonding capability also makes it a valuable building block in supramolecular chemistry and
crystal engineering.

Coordination Chemistry

As a ligand, oxalyldihydrazide can coordinate with metal ions. It typically acts as a neutral
bidentate or tetradentate chelating agent, binding to metal centers through the carbonyl oxygen
atoms and the terminal amine nitrogen atoms. This chelating ability allows it to form stable
complexes with various transition metals, including manganese, iron, copper, and nickel,
making it relevant in the fields of coordination chemistry and materials science.[1]

Quantitative Data

The following tables summarize key quantitative data for oxalyldihydrazide based on
crystallographic and spectroscopic analysis.

Crystallographic Data

Definitive crystal structure analysis has revealed several polymorphs of oxalyldihydrazide.
The precise bond lengths and angles for each polymorph are available from the Cambridge
Crystallographic Data Centre (CCDC).
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Parameter Description Source
Formula C2HeN4O:2 [1]
Molar Mass 118.096 g-mol—* [1]

At least five polymorphs have

Polymorphs been structurally [2]
characterized.
617205, 617206, 617207,
CCDC Numbers [3]
617208
Typical Bond Length (C-C) ~1.53 A Reference value
Typical Bond Length (C=0) ~1.23 A Reference value
Typical Bond Length (C-N) ~1.33 A Reference value
Typical Bond Length (N-N) ~1.42 A Reference value

Note: Specific, experimentally
determined bond lengths and
angles for each polymorph are
detailed in the cited literature
and corresponding CCDC
entries. The values provided
are typical for similar chemical

environments.

Spectroscopic Data

Spectroscopic analysis provides confirmation of the functional groups present in the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands
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Wavenumber (cm~1)  Vibration Mode Functional Group Intensity

Amine (-NHz2) & Amide

3300 - 3200 N-H Stretch Strong, multiple bands
(-NH)
Amine (-NHz2) & Amide )
3050 - 2950 N-H Stretch (NH) Strong, multiple bands
1680 - 1640 C=0 Stretch (Amide I)  Carbonyl (-CO) Strong
1650 - 1580 N-H Bend Amine (-NH2) Medium
N-H Bend, C-N ) )
1570 - 1515 Amide (-CONH) Medium

Stretch (Amide II)

1150 - 1050 N-N Stretch Hydrazine (-NH-NHz) Medium-Weak

Note: Peak positions
are approximate and
can be influenced by
the sample state
(solid, solution) and
polymorphism due to
variations in hydrogen
bonding.[4][5]

Table 3: Expected Nuclear Magnetic Resonance (NMR) Chemical Shifts

Experimental NMR data for oxalyldihydrazide is not widely available in the surveyed literature.
The following are expected chemical shift ranges in a suitable solvent like DMSO-des based on
analogous structures.
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Nucleus Functional Group

Expected Chemical
Shift (8, ppm)

Notes

H Amide (-CONH-)

9.0-105

Broad singlet,
exchangeable with
D20.

H Amine (-NH2)

40-55

Broad singlet,
exchangeable with
D20.

13C Carbonyl (-CO-)

155 - 165

Quaternary carbon,
expected to be a weak

signal.

Experimental Protocols

The following sections detail standardized protocols for the synthesis and characterization of

oxalyldihydrazide.

Synthesis of Oxalyldihydrazide

This protocol is based on the common method of reacting diethyl oxalate with hydrazine

hydrate.[1]

Materials:

Diethyl oxalate

Ethanol (absolute)

Deionized water

Procedure:

Hydrazine hydrate (80% solution in water)

e In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

prepare a solution of hydrazine hydrate (e.g., 24 g, ~0.38 mol) in ethanol (100 mL).
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While stirring at room temperature, add diethyl oxalate (e.g., 27 g, ~0.18 mol) dropwise to
the hydrazine hydrate solution over a period of 30 minutes. The molar ratio of hydrazine
hydrate to ester should be approximately 2.1:1.

Upon addition, a white precipitate of oxalyldihydrazide will begin to form.

After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1
hour to ensure the reaction goes to completion.

Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to
maximize precipitation.

Collect the white solid product by vacuum filtration using a Biichner funnel.

Wash the filter cake thoroughly with cold ethanol (2 x 30 mL) and then with deionized water
(2 x 30 mL) to remove unreacted starting materials and impurities.

Dry the purified oxalyldihydrazide in a vacuum oven at 60-70 °C to a constant weight.

Characterization Protocols

3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy

Prepare a solid sample by mixing a small amount of dried oxalyldihydrazide (~1-2 mg) with
dry potassium bromide (KBr, ~100 mg).

Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.
Record the FT-IR spectrum from 4000 to 400 cm~* using a spectrometer.

Analyze the spectrum for characteristic absorption bands corresponding to N-H, C=0, and
N-N functional groups as listed in Table 2.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Dissolve approximately 10-20 mg of oxalyldihydrazide in 0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds) in an NMR tube.

Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or
higher).

For *H NMR, a D20 exchange experiment can be performed to confirm the assignment of
labile N-H protons.

Process the spectra and compare the chemical shifts to the expected values in Table 3.
3.2.3 Single-Crystal X-ray Diffraction

Grow single crystals of oxalyldihydrazide suitable for diffraction. This is typically achieved
by slow evaporation or cooling of a saturated solution in an appropriate solvent (e.g., water,
ethanol-water mixtures).

Mount a selected crystal on a goniometer head.

Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray
diffractometer.

Process the diffraction data and solve the crystal structure using appropriate crystallographic
software.

Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles,
and details of the hydrogen-bonding network.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships for
oxalyldihydrazide.
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Caption: General workflow for the synthesis of oxalyldihydrazide.
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Caption: Tetradentate coordination of oxalyldihydrazide to a metal center.
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Caption: Logical representation of intermolecular hydrogen bonds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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